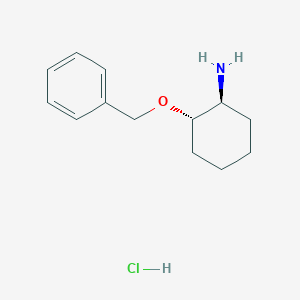
(1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride
Übersicht
Beschreibung
(1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1S,2S)-2-(Benzyloxy)cyclohexanamine hydrochloride is an organic compound characterized by a cyclohexane structure with a benzyloxy group and an amine functional group. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and drug development. Understanding its biological properties can provide insights into potential therapeutic applications.
- Molecular Formula : C₁₃H₁₉ClN O
- Molecular Weight : 233.76 g/mol
- CAS Number : 216394-07-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- CYP Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of various biomolecules.
- Neurotransmitter Modulation : It potentially influences neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive functions .
- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains, indicating potential use in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its stereochemistry. The unique configuration affects its binding affinity to biological targets compared to its enantiomers and structural analogs.
Comparison of Related Compounds
| Compound Name | CAS Number | Structural Features | Similarity Index |
|---|---|---|---|
| (1R,2R)-2-(Benzyloxy)cyclohexanamine | 216394-07-9 | Enantiomer of (1S,2S) | 1.00 |
| (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride | 1010811-75-2 | Salt form of (1R,2R) | 0.98 |
| (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride | 58577-95-0 | Different functional group arrangement | 0.73 |
| 3-(Benzyloxy)azetidine hydrochloride | Not Available | Smaller ring structure | 0.73 |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various receptors and enzymes involved in neurotransmission and metabolic pathways.
Case Studies
- CYP Enzyme Inhibition Study : A study demonstrated that this compound significantly inhibited CYP3A4 activity in vitro, suggesting implications for drug-drug interactions when co-administered with other CYP substrates.
- Neuropharmacological Assessment : In animal models, administration of the compound resulted in altered levels of serotonin and norepinephrine metabolites, indicating potential antidepressant-like effects .
- Antimicrobial Efficacy : Laboratory tests showed that the compound exhibited bactericidal activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent.
Eigenschaften
IUPAC Name |
(1S,2S)-2-phenylmethoxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBKOFUCJGDJN-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















